molecular formula C9H10ClN B1280505 3-Phenyl-2-propyn-1-amine hydrochloride CAS No. 30011-36-0

3-Phenyl-2-propyn-1-amine hydrochloride

Cat. No. B1280505
CAS RN: 30011-36-0
M. Wt: 167.63 g/mol
InChI Key: NOXMJZCFMAEDRF-UHFFFAOYSA-N
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Description

3-Phenyl-2-propyn-1-amine hydrochloride is not directly studied in the provided papers; however, the papers do discuss related compounds and their chemical properties, which can provide insights into the analysis of similar compounds. For instance, the study of biogenic amines and their derivatization for analysis by LC-MS/MS and 19F NMR , the development of a fluorogenic reagent for primary amines , and the investigation of reactions with alicyclic amines are all relevant to understanding the chemical behavior of amines and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves reactions such as Michael addition of secondary amines to α, β-unsaturated carbonyl compounds , and reductive amination processes . These methods are indicative of the types of synthetic routes that might be employed for the synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride, although the specific details would differ based on the unique structure of the target compound.

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations [5, 7] are common techniques used to determine the molecular geometry and electronic structure of organic compounds. These studies provide detailed information on the molecular conformation and electronic distribution, which are essential for understanding the reactivity and properties of a compound like 3-Phenyl-2-propyn-1-amine hydrochloride.

Chemical Reactions Analysis

The reactivity of amines with various reagents is well-documented, including their reactions with isothiocyanates , thionocarbonates , and ketones . These reactions often involve the formation of intermediates and can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups, steric hindrance, and solvent effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines and their derivatives can be characterized by techniques such as FTIR and Raman spectroscopy , NMR , and fluorescence studies . These methods provide information on the vibrational modes, electronic transitions, and interactions with other molecules, which are crucial for understanding the behavior of 3-Phenyl-2-propyn-1-amine hydrochloride in different environments.

Scientific Research Applications

1. Green Chemistry and Material Science

3-Phenyl-2-propyn-1-amine hydrochloride has applications in green chemistry and material science. For example, it has been used in the synthesis of bio-based benzoxazine monomers, which are then polymerized to create materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

2. Polymer Modification

In the field of polymer science, this compound plays a role in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These modified polymers exhibit increased thermal stability and have potential medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

3. Chemical Synthesis and Catalysis

3-Phenyl-2-propyn-1-amine hydrochloride is also relevant in chemical synthesis and catalysis. It has been used in the generation and rearrangements of ylides from tertiary amines, demonstrating high catalytic activity and leading to the formation of novel compounds (Zotto et al., 2000).

4. Analytical Chemistry

In analytical chemistry, it's involved in the development of methods for the determination of amines, showing potential in enhancing the sensitivity and stability of analytical processes (You et al., 2006).

5. Forensic Science

This compound is significant in forensic science for the analysis of synthesis impurities in drug testing and analysis. Its identification and characterization help in understanding the synthetic routes and impurities associated with certain illegal drug manufacturing processes (Power et al., 2017).

6. Corrosion Inhibition

It has applications in the field of corrosion inhibition, where amine derivatives have been synthesized and tested for their efficacy in protecting mild steel in acidic environments, demonstrating high inhibition efficiency (Boughoues et al., 2020).

7. Pharmaceutical Research

In pharmaceutical research, its derivatives have been studied for their solubility in supercritical carbon dioxide, which is crucial for the supercritical fluid-based technologies in the pharmaceutical industry (Hezave et al., 2013).

Safety And Hazards

3-Phenyl-2-propyn-1-amine hydrochloride is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Research has shown that 3-Phenyl-2-propyn-1-amine hydrochloride can be used in the creation of high-performance perovskite solar cells . The addition of the compound to the perovskite film resulted in superior crystallinity and passivated trap states, leading to enhanced charge transport and suppressed charge carrier recombination . This suggests potential future applications in the field of sustainable energy.

properties

IUPAC Name

3-phenylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXMJZCFMAEDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474700
Record name 3-Phenyl-2-propyn-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-propyn-1-amine hydrochloride

CAS RN

30011-36-0
Record name 3-Phenyl-2-propyn-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylprop-2-yn-1-amine hydrochloride
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